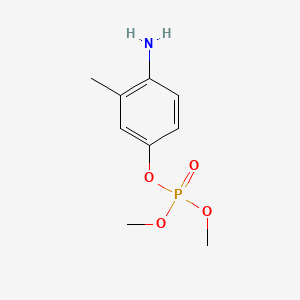![molecular formula C24H19NO2Sn B14620244 4-{[(Triphenylstannyl)oxy]carbonyl}pyridine CAS No. 59867-32-2](/img/structure/B14620244.png)
4-{[(Triphenylstannyl)oxy]carbonyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Triphenylstannyl)oxy]carbonyl}pyridine is an organotin compound that features a pyridine ring substituted with a triphenylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Triphenylstannyl)oxy]carbonyl}pyridine typically involves the reaction of pyridine derivatives with triphenyltin reagents. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with triphenyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(Triphenyltin)oxy]carbonyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The triphenyltin group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or organometallic reagents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.
Scientific Research Applications
4-{[(Triphenyltin)oxy]carbonyl}pyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this one, are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of organotin compounds in drug development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(Triphenyltin)oxy]carbonyl}pyridine involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with different ligands, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes and proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Triphenyltin chloride: A commonly used organotin compound with similar reactivity.
Triphenyltin hydroxide: Another organotin compound with applications in organic synthesis.
4-{[(Trimethylstannyl)oxy]carbonyl}pyridine: A similar compound with a trimethylstannyl group instead of a triphenyltin group.
Uniqueness
4-{[(Triphenyltin)oxy]carbonyl}pyridine is unique due to its specific substitution pattern and the presence of the pyridine ring, which can influence its reactivity and potential applications. The triphenyltin group provides stability and specific reactivity that can be advantageous in various chemical and biological contexts.
Properties
CAS No. |
59867-32-2 |
|---|---|
Molecular Formula |
C24H19NO2Sn |
Molecular Weight |
472.1 g/mol |
IUPAC Name |
triphenylstannyl pyridine-4-carboxylate |
InChI |
InChI=1S/C6H5NO2.3C6H5.Sn/c8-6(9)5-1-3-7-4-2-5;3*1-2-4-6-5-3-1;/h1-4H,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
QQRXSSLWQKZHLG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


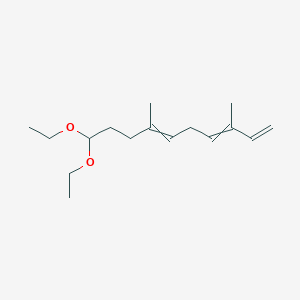

![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
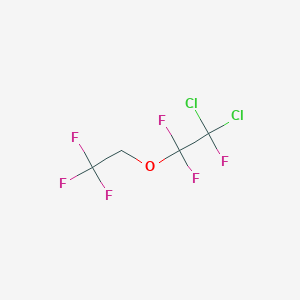
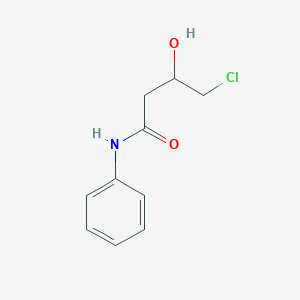
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)
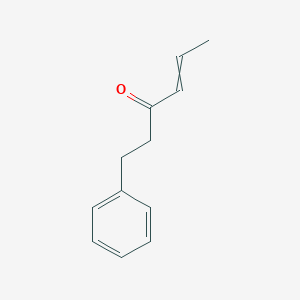

![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)

![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)
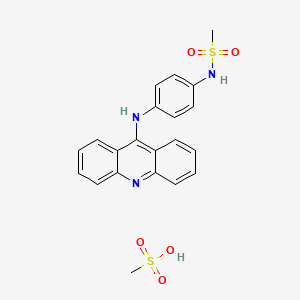
![1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene](/img/structure/B14620218.png)
